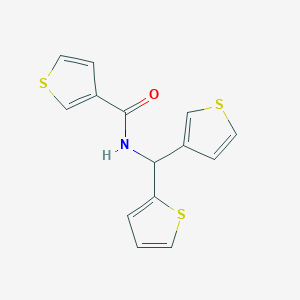

N-(tiofeno-2-il(tiofeno-3-il)metil)tiofeno-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their significant roles in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and biological activities .

Aplicaciones Científicas De Investigación

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of organic semiconductors and conductive polymers for electronic devices.

Mecanismo De Acción

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s worth noting that thiophene derivatives are often used in the synthesis of biologically active compounds . The compound’s interaction with its targets and the resulting changes would depend on the specific biological system it is interacting with.

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties , suggesting that the compound could have multiple effects at the molecular and cellular level.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the formation of a thiophene-2-ylmethyl intermediate through a Friedel-Crafts alkylation reaction.

Coupling Reaction: The intermediate is then coupled with thiophene-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amidation: The final step involves the amidation reaction where the coupled product is reacted with an amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.

Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at the thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-carboxamide: Similar structure but lacks the additional thiophene rings.

Thiophene-3-carboxamide: Similar but with different substitution patterns.

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide is unique due to its multi-thiophene ring system, which enhances its electronic properties and biological activities compared to simpler thiophene derivatives .

Actividad Biológica

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple thiophene rings, which are known for their diverse biological activities. The synthesis typically involves the acylation of thiophene derivatives, utilizing methods such as the Gewald reaction or acyl chlorination under basic conditions. The following table summarizes key synthetic routes:

| Synthetic Method | Description |

|---|---|

| Gewald Reaction | Involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. |

| Acyl Chlorination | Acyl chlorides are reacted with thiophenes to form carboxamide derivatives. |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide. The compound has been tested against various pathogens, including bacteria and fungi.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .

- Biofilm Inhibition : It exhibited strong antibiofilm properties, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

- Hemolytic Activity : The compound showed low hemolytic activity (3.23% to 15.22%), indicating a favorable safety profile .

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity:

- Fungicidal Activity : Compounds derived from similar structures have shown promising fungicidal effects against various fungal strains, with some derivatives exhibiting MIC values as low as 32 µg/mL against Alternaria alternata .

The biological activity of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM and 0.52–2.67 µM respectively .

- Synergistic Effects : It has been shown to work synergistically with other antibiotics, enhancing their efficacy against resistant strains .

Case Studies

Several studies have documented the effectiveness of thiophene-based compounds in clinical settings:

- Study on Staphylococcus aureus : A derivative similar to N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide showed an MIC of 3.90 μg/mL against MRSA strains .

- Antifungal Evaluation : Research indicated that certain thiophene derivatives had lower MICs than standard antifungals, suggesting a potential role in treating resistant fungal infections .

Propiedades

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS3/c16-14(11-4-7-18-9-11)15-13(10-3-6-17-8-10)12-2-1-5-19-12/h1-9,13H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUKKFMNOCBZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.